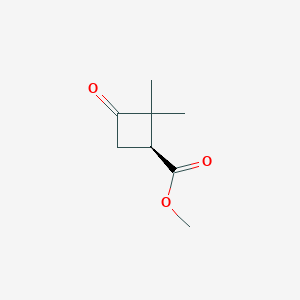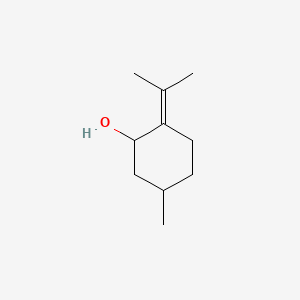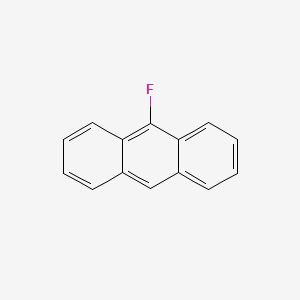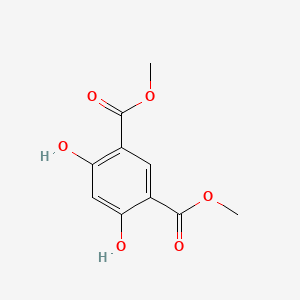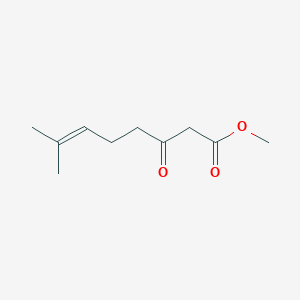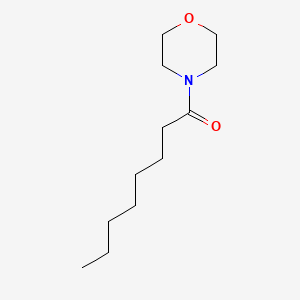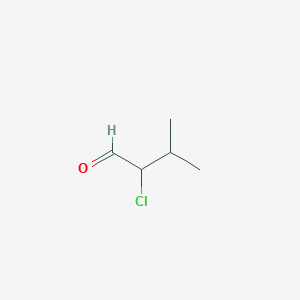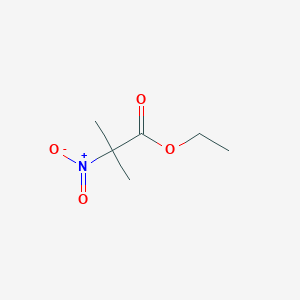
N,N'-dimethylpentane-1,5-diamine,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimethylpentane-1,5-diamine,hydrochloride is an organic compound with the molecular formula C7H18N2. It is also known as 5-(Dimethylamino)pentylamine or DMAPA. This compound is characterized by its colorless or pale yellow liquid appearance and a weak amine odor. It is soluble in water and common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-dimethylpentane-1,5-diamine,hydrochloride can be synthesized through the amination of pentanal using excess dimethylamine and hydrochloric acid. The reaction involves the following steps:
Amination Reaction: Pentanal reacts with dimethylamine in the presence of hydrochloric acid to form N,N’-dimethylpentane-1,5-diamine.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of N,N’-dimethylpentane-1,5-diamine,hydrochloride typically involves large-scale amination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dimethylpentane-1,5-diamine,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Applications De Recherche Scientifique
N,N’-dimethylpentane-1,5-diamine,hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N’-dimethylpentane-1,5-diamine,hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylpentane-1,5-diamine: Similar structure but without the hydrochloride group.
5-(Dimethylamino)pentylamine: Another name for the same compound.
N,N-dimethyl-1,5-pentanediamine: A closely related compound with slight structural variations
Uniqueness
N,N’-dimethylpentane-1,5-diamine,hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Propriétés
Numéro CAS |
5330-32-5 |
|---|---|
Formule moléculaire |
C7H19ClN2 |
Poids moléculaire |
166.69 g/mol |
Nom IUPAC |
N,N'-dimethylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-8-6-4-3-5-7-9-2;/h8-9H,3-7H2,1-2H3;1H |
Clé InChI |
SCJPHQJQHHSERY-UHFFFAOYSA-N |
SMILES |
CNCCCCCNC.Cl |
SMILES canonique |
CNCCCCCNC.Cl |
Key on ui other cas no. |
5330-32-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



